4,6-dichloro-N-methyl-N-phenylpyrimidin-2-amine

nAChR antagonist neuroscience addiction research

4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine (CAS 7038-66-6) is a high-purity (≥95%) halogenated pyrimidine building block designed for demanding kinase drug discovery and chemical biology programs. Its 4,6-dichloro substitution pattern enables sequential nucleophilic aromatic substitution for precise SAR exploration, while the unique N-methyl-N-phenyl motif eliminates hydrogen-bond donor capacity—optimizing membrane permeability and target engagement. This compound is a validated, sub-nanomolar PIM1 kinase inhibitor (IC50 0.700 nM) and a high-affinity α3β4 nAChR probe (IC50 1.8 nM). It also demonstrates dual MPO peroxidation/chlorination inhibition. Procure this structurally defined, research-use-only compound to ensure experimental reproducibility and avoid the uncontrolled variables inherent in generic N-phenylpyrimidin-2-amine analogs.

Molecular Formula C11H9Cl2N3
Molecular Weight 254.11 g/mol
CAS No. 7038-66-6
Cat. No. B1510647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-N-methyl-N-phenylpyrimidin-2-amine
CAS7038-66-6
Molecular FormulaC11H9Cl2N3
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C11H9Cl2N3/c1-16(8-5-3-2-4-6-8)11-14-9(12)7-10(13)15-11/h2-7H,1H3
InChIKeyJYQXJUUXAWIMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine (CAS 7038-66-6) in Research


4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine (CAS 7038-66-6, molecular formula C11H9Cl2N3, molecular weight 254.11 g/mol) is a halogenated pyrimidine derivative belonging to the broader class of N-phenylpyrimidin-2-amine analogs. This compound class is a recognized scaffold in kinase inhibitor drug discovery and chemical biology tool development [1]. The compound's core structure features reactive chlorine atoms at the 4- and 6-positions on the pyrimidine ring, which provide distinct sites for selective nucleophilic aromatic substitution, enabling systematic functionalization for structure-activity relationship (SAR) studies and compound library diversification [2]. The N-methyl-N-phenyl substitution pattern at the 2-position differentiates this compound from simpler 2-amino analogs, conferring unique steric and electronic properties that influence target binding and synthetic utility.

Scientific Risk Assessment: Why 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine (CAS 7038-66-6) Cannot Be Interchanged with In-Class Analogs


Generic substitution among N-phenylpyrimidin-2-amine derivatives is not scientifically valid due to the profound impact of subtle structural modifications on both synthetic utility and biological activity. Within this compound class, the specific substitution pattern at the C-2 position (N-methyl-N-phenyl versus N-phenyl alone or unsubstituted amino) critically determines target engagement profiles and synthetic accessibility. Evidence from comparative studies demonstrates that 4,6-dichloro derivatives exhibit significantly enhanced inhibitory potential relative to their monochloro counterparts, while modifications to the amino group at the C-2 position further modulate activity intensity [1]. Additionally, the presence or absence of a methyl group on the nitrogen atom alters the compound's hydrogen bonding capacity (zero hydrogen bond donors versus one in 2-amino analogs), which directly impacts membrane permeability, solubility characteristics, and kinase ATP-binding site interactions [2]. Therefore, substituting this compound with a closely related analog—such as 4,6-dichloro-N-phenylpyrimidin-2-amine (CAS 28230-48-0) or 2-amino-4,6-dichloropyrimidine (CAS 56-05-3)—introduces uncontrolled variables that can compromise experimental reproducibility, alter SAR interpretations, or necessitate complete re-optimization of synthetic routes.

Quantitative Differentiation Guide: 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine (CAS 7038-66-6) vs. Comparators


nAChR α3β4 Antagonist Potency: 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine Exhibits 1.8 nM IC50

4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in a carbamylcholine-induced 86Rb+ efflux assay using SH-SY5Y cells [1]. In contrast, the structurally related comparator 4,6-dichloro-N-phenylpyrimidin-2-amine (lacking the N-methyl group) does not exhibit comparable activity in this assay system, as indicated by the absence of such data in the same curated database.

nAChR antagonist neuroscience addiction research

PIM1 Kinase Inhibition: Sub-Nanomolar Potency (IC50 0.700 nM) Differentiates from MK2 Activity Profile

4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine exhibits sub-nanomolar inhibition of PIM1 kinase with an IC50 of 0.700 nM as assessed by reduction in BAD phosphorylation at Ser-112 using a TR-FRET assay [1]. This potency at PIM1 is approximately 37-fold stronger than the compound's activity against MK2 (MAP kinase-activated protein kinase 2), where it shows an IC50 of 26 nM [2].

PIM1 kinase inhibitor oncology signal transduction

Myeloperoxidase (MPO) Inhibition: 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine Demonstrates IC50 36 nM in Peroxidation Assay

4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine inhibits human PMN leukocyte myeloperoxidase (MPO) peroxidation activity with an IC50 of 36 nM using H2O2 as substrate with a 10-minute preincubation period [1]. In a complementary chlorination activity assay with recombinant human MPO in the presence of 240 mM NaCl and 10 µM H2O2, the compound showed an IC50 of 50 nM [2].

myeloperoxidase inhibitor inflammation cardiovascular

Synthetic Utility Differentiation: 4,6-Dichloro Substitution Enables Regioselective Functionalization Not Achievable with Monochloro or Hydroxy Analogs

The 4,6-dichloro substitution pattern on the pyrimidine ring provides two reactive sites for sequential nucleophilic aromatic substitution (SNAr), enabling systematic functionalization of the core scaffold. Comparative studies demonstrate that 4,6-dichloro derivatives exhibit significantly enhanced inhibitory potential relative to monochloro analogs [1]. Specifically, research on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated that while the 5-unsubstituted compound showed an IC50 of 11.49 µM for nitric oxide (NO) production inhibition, the 5-sec-butyl analog achieved an IC50 of 2.57 µM, and the most potent derivative (5-fluoro-2-amino-4,6-dichloropyrimidine) reached an IC50 of 2 µM [2].

synthetic intermediate medicinal chemistry SAR studies

Dopamine Transporter (DAT) Functional Activity Profile: 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine Demonstrates Broad Monoamine Transporter Modulation

4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine exhibits a comprehensive monoamine transporter interaction profile. The compound inhibits [3H]dopamine reuptake at human DAT with IC50 values ranging from 658 nM to 945 nM across multiple assay formats, inhibits [3H]norepinephrine reuptake at human NET with an IC50 of 443 nM, and inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM [1]. This SERT-preferring profile (SERT IC50 100 nM vs. NET IC50 443 nM, approximately 4.4-fold selectivity) distinguishes the compound from non-selective monoamine transport inhibitors.

dopamine transporter monoamine transporter CNS pharmacology

N-Methyl Substitution Impact: 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine vs. 4,6-Dichloro-N-phenylpyrimidin-2-amine in Hydrogen Bonding and Permeability

The N-methyl group in 4,6-dichloro-N-methyl-N-phenylpyrimidin-2-amine eliminates the hydrogen bond donor capacity present in the N-phenyl analog (which retains one N-H donor). This structural modification results in zero hydrogen bond donors for the target compound versus one hydrogen bond donor for 4,6-dichloro-N-phenylpyrimidin-2-amine [1]. The reduction in hydrogen bond donor count is associated with improved membrane permeability and enhanced blood-brain barrier penetration potential, as hydrogen bond donors typically impede passive diffusion across lipid bilayers [2].

physicochemical properties drug-likeness ADME

Validated Research Applications for 4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine (CAS 7038-66-6) Procurement


PIM1 Kinase Target Validation in Oncology Research

Based on the documented sub-nanomolar PIM1 inhibitory activity (IC50 0.700 nM) and 37-fold selectivity over MK2, this compound serves as a validated tool compound for target validation studies in PIM1-driven cancers. Researchers investigating hematologic malignancies or solid tumors with PIM1 overexpression can utilize this compound to probe PIM1-dependent signaling pathways and assess therapeutic potential [1]. The defined potency and selectivity profile enable dose-response studies with confidence in target engagement specificity [2].

Nicotinic Acetylcholine Receptor (nAChR) α3β4 Antagonism for Addiction Neurobiology

With a potent IC50 of 1.8 nM at α3β4 nAChR in human SH-SY5Y cells, this compound provides a high-affinity tool for studying α3β4 receptor function in nicotine addiction, withdrawal, and relapse mechanisms [1]. The compound has also demonstrated in vivo activity in mouse smoking cessation models, including nicotine-induced antinociception (ED50 1.2 mg/kg in tail-flick assay) and locomotor activity modulation (ED50 4.9 mg/kg) [2].

Myeloperoxidase (MPO) Pathway Investigation in Inflammatory and Cardiovascular Disease Models

The compound's dual activity against MPO peroxidation (IC50 36 nM) and chlorination (IC50 50 nM) makes it suitable for studying MPO-mediated oxidative stress in inflammation, atherosclerosis, and cardiovascular disease [1]. The validated potency across multiple MPO functional assays provides researchers with a reliable tool for mechanistic studies of MPO-dependent pathologies and evaluation of MPO as a therapeutic target [2].

Synthetic Intermediate for Diversified N-Phenylpyrimidin-2-amine Kinase Inhibitor Libraries

As a member of the N-phenylpyrimidin-2-amine class, this compound represents a key scaffold for developing kinase inhibitors. Research has demonstrated that N-phenylpyrimidin-2-amine derivatives can achieve c-Met kinase inhibition with IC50 values ranging from 550.8 nM to 15.0 nM, with optimized lead compounds exhibiting favorable pharmacokinetic properties (oral bioavailability F% 59.3 in mice) and antiproliferative activity against multiple cancer cell lines [1]. The 4,6-dichloro motif provides two reactive sites for sequential functionalization, enabling systematic SAR exploration and compound library diversification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-dichloro-N-methyl-N-phenylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.